molecular formula C11H15NO5S B1419629 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid CAS No. 875440-08-7

2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid

Cat. No. B1419629
M. Wt: 273.31 g/mol
InChI Key: DCMVOHMHVJRSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid, also known as MEPSA, is a chemical compound that belongs to the class of sulfonamides. It has a molecular weight of 273.31 . The IUPAC name for this compound is [(2-methoxyethyl)(phenylsulfonyl)amino]acetic acid .


Molecular Structure Analysis

The InChI code for 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid is 1S/C11H15NO5S/c1-17-8-7-12(9-11(13)14)18(15,16)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid is a pale-yellow to yellow-brown solid . It should be stored at room temperature .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

  • Research Application: A study by Alexiou and Demopoulos (2010) explored derivatives of 2-(phenylsulfonamido)acetic acid as aldose reductase inhibitors (ARIs) with antioxidant properties. These compounds are investigated primarily for their potential in managing long-term diabetic complications【Alexiou & Demopoulos, 2010】.

Microbial Studies

  • Research Application: Patel and Agravat (2007) synthesized derivatives involving 2-(p-aminophenylsulfonamido) substituted benzothiazole, demonstrating significant antibacterial and antifungal activities in their study【Patel & Agravat, 2007】.

DP2 Receptor Antagonist

  • Research Application: Norman (2011) evaluated the patent of a DP2 receptor antagonist, highlighting its potential use in treating inflammatory and respiratory diseases, including asthma【Norman, 2011】.

Chiral NMR Shift Reagent

  • Research Application: A study by Buist et al. (1995) showed the use of (S)-α-methoxyphenyl acetic acid as a chiral NMR shift reagent for stereochemical analysis of sulfoxides, demonstrating its utility in determining enantiomeric purity and absolute configuration【Buist et al., 1995】.

Experimental Anticancer Agent

  • Research Application: Pretzer and Repta (1987) investigated the stability and degradation mechanism of an experimental anticancer agent, [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid【Pretzer & Repta, 1987】.

Chiral Auxiliary Compound

  • Research Application: Majewska (2019) explored 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral phosphonic auxiliary, indicating its potential as a derivatizing agent for amines and alcohols【Majewska, 2019】.

Antimicrobial Derivatives

  • Research Application: Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their in vitro antimicrobial activities【Noolvi et al., 2016】.

Safety And Hazards

The safety information for 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-[benzenesulfonyl(2-methoxyethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-17-8-7-12(9-11(13)14)18(15,16)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMVOHMHVJRSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672849
Record name N-(Benzenesulfonyl)-N-(2-methoxyethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid

CAS RN

875440-08-7
Record name N-(Benzenesulfonyl)-N-(2-methoxyethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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